3-Deazaguanylic acid
Description
Structure
3D Structure
Properties
CAS No. |
56039-13-5 |
|---|---|
Molecular Formula |
C11H15N4O8P |
Molecular Weight |
362.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N4O8P/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(23-11)2-22-24(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |
InChI Key |
SMOXFGDCBYPWTB-MGUDNFKCSA-N |
SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Other CAS No. |
56039-13-5 |
Synonyms |
3-deazaguanylic acid |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of 3 Deazaguanylic Acid
Enzymatic Target Identification: Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
A primary enzymatic target of 3-Deazaguanylic acid and its related compounds is Inosine Monophosphate Dehydrogenase (IMPDH). IMPDH is a critical, rate-limiting enzyme in the de novo guanine (B1146940) nucleotide biosynthesis pathway. It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial precursor for the synthesis of guanosine (B1672433) triphosphate (GTP). patsnap.comwikipedia.orgnovocib.comresearchgate.net By inhibiting IMPDH, this compound effectively reduces the availability of guanine nucleotides, thereby impeding cellular growth and proliferation, particularly in rapidly dividing cells that have a heightened demand for nucleotide synthesis. patsnap.com
Competitive Inhibition Kinetics and Interaction
IMPDH inhibitors, including analogs like this compound, typically exert their effects by binding to the active site of the enzyme, thereby competitively inhibiting its catalytic activity. nih.gov This competitive inhibition prevents IMPDH from converting IMP to XMP. patsnap.com The inhibition of IMPDH by such compounds leads to a reduction in guanine nucleotide pools and an imbalance between adenine (B156593) and guanine nucleotides. nih.gov
Impact on Guanosine Nucleotide Biosynthesis
The inhibition of IMPDH by this compound directly impacts the de novo guanosine nucleotide biosynthesis pathway. This pathway is essential for producing GTP, a vital molecule for various cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. patsnap.com By blocking the conversion of IMP to XMP, this compound effectively starves the cell of precursors needed for subsequent GMP, GDP, and ultimately, GTP synthesis. patsnap.comoup.com
Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Metabolic Activation
While not explicitly detailed for this compound in the provided search results, related guanine analogs often require metabolic activation. Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a key enzyme in the purine (B94841) salvage pathway. For many purine analogs to exert their effects, they must be converted into their nucleotide forms by enzymes like HGPRT. This phosphorylation step is crucial for their incorporation into nucleic acids or for their ability to inhibit specific enzymes. For instance, 3-deazaguanine, a related compound, is anabolized and incorporated into DNA, and this incorporation is linked to decreased DNA synthesis and cell death. nih.gov
Downstream Effects on Intracellular Nucleotide Pools
The inhibition of IMPDH by this compound leads to significant downstream effects on intracellular nucleotide pools. The primary consequence is the disruption of the delicate balance of purine nucleotides within the cell. nih.gov
Depletion of Guanosine Triphosphate (GTP) Levels
A direct and critical consequence of IMPDH inhibition by this compound is the substantial depletion of intracellular Guanosine Triphosphate (GTP) levels. patsnap.comoup.comnih.govnih.gov Studies with other IMPDH inhibitors, such as mycophenolic acid (MPA), have shown that they can reduce cellular GTP levels significantly, for example, by 60% in 3T3-L1 preadipocytes or 58-68% in human CEM leukemia cells. nih.govnih.gov This depletion is a primary mechanism by which this compound exerts its biological effects. nih.gov
The following table illustrates the effect of IMPDH inhibition on GTP levels, as observed with mycophenolic acid:
| Cell Type | IMPDH Inhibitor | GTP Reduction | Reference |
| 3T3-L1 preadipocytes | Mycophenolic Acid | 60% | nih.gov |
| Human CEM leukemia cells | Mycophenolic Acid | 58% | nih.gov |
| Human CEM leukemia cells | Mizoribine | 68% | nih.gov |
Consequences for DNA and RNA Synthesis
The depletion of GTP levels due to this compound's action has profound consequences for both DNA and RNA synthesis. GTP is a building block for RNA synthesis during transcription and serves as an energy source for protein synthesis and gluconeogenesis. wikipedia.orgoup.com
Specifically, GTP depletion inhibits ribosomal RNA (rRNA) synthesis by affecting transcription initiation factor I (TIF-IA), a GTP-binding protein crucial for recruiting RNA polymerase I to the ribosomal DNA promoter. ashpublications.org Furthermore, the reduction in GTP levels suppresses the synthesis of RNA-primed DNA intermediates, thereby inhibiting DNA replication. nih.govoup.com This inhibition of DNA synthesis can lead to cell cycle arrest, particularly at the G1/S boundary, preventing cells from entering the S phase. nih.govashpublications.org The incorporation of 3-deazaguanine (a related analog) into DNA has been directly correlated with decreased DNA synthesis and cell death. nih.gov
Modulation of Purine Metabolism Pathways by 3 Deazaguanylic Acid
Interference with de novo Purine (B94841) Synthesis
The de novo purine synthesis pathway is a fundamental metabolic route for generating purine nucleotides, essential for nucleic acid synthesis and various cellular functions. This pathway involves a series of enzymatic reactions, with inosine (B1671953) monophosphate (IMP) serving as the initial purine nucleotide formed, which is subsequently converted into adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). nih.gov
3-Deazaguanylic acid and its related nucleoside, 3-deazaguanosine (B53920), are known to perturb guanosine nucleotide synthesis. Studies have demonstrated that inhibitors of inosine 5′-monophosphate dehydrogenase (IMPDH), such as 3-deazaguanosine and mycophenolic acid, lead to a reduction in intracellular guanosine nucleotide pool sizes. IMPDH is a crucial enzyme in the de novo pathway, catalyzing the NAD-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step towards the de novo synthesis of guanosine triphosphate (GTP). nih.gov The observed decrease in guanosine nucleotide pools underscores this compound's role in interfering with this critical biosynthetic pathway.
Impact on Purine Salvage Pathways
Beyond de novo synthesis, purine nucleotides can also be generated through salvage pathways, which recycle preformed purine bases and nucleosides. These pathways are particularly important for maintaining purine pools in dividing and tumor cells. nih.gov
Research in human promyelocytic leukemia HL-60 cells has shown that while immature cells utilize both de novo and salvage pathways for purine nucleotide synthesis, the activity of both pathways decreases when these cells are induced to mature. Specifically, the incorporation of [14C]hypoxanthine, a precursor in the salvage pathway, into guanylates was substantially reduced in induced HL-60 cells. This reduction, approximately 65%, reflects diminished activity of key enzymes in the salvage pathway, including hypoxanthine (B114508) phosphoribosyltransferase (HPRT) and IMPDH. HPRT plays a central role in the purine salvage pathway by converting guanine (B1146940) and hypoxanthine into their respective nucleoside monophosphates using 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov The modulation of both de novo and salvage pathways by agents like this compound highlights its comprehensive impact on purine metabolism.
Regulation of Cellular Proliferation and Differentiation through Nucleotide Perturbation
The precise regulation of intracellular purine nucleotide concentrations is vital for cellular growth, survival, and differentiation. An imbalance in purine pools can significantly impact cell proliferation and, in many instances, induce apoptosis. nih.gov Guanosine nucleotides, including GMP and GTP, are indispensable not only for nucleic acid synthesis but also for various cellular regulatory processes such as signal transduction, energy transfer, and the dynamic instability of microtubules. nih.gov
Perturbation of guanosine nucleotide synthesis and a reduction in intracellular guanylate pool sizes are consistently associated with the induced maturation of myeloid cells. This suggests a direct link between the availability of guanosine nucleotides and the cell's commitment to differentiation.
Studies in Myeloid Precursor Cell Lines (e.g., HL-60)
The human promyelocytic leukemia cell line HL-60 serves as a crucial model for studying myeloid differentiation and the molecular events governing this process. When HL-60 cells are exposed to compounds that induce maturation, consistent alterations in purine metabolism are observed.
Studies evaluating IMPDH inhibitors, such as 3-deazaguanosine, have demonstrated their ability to induce morphological and functional maturation in HL-60 cells. These agents lead to a decrease in HL-60 cell proliferation and a reduction in intracellular guanosine nucleotide pool sizes, even at micromolar concentrations. The induced maturation is characterized by the cells acquiring the ability to phagocytose opsonized yeast and reduce nitroblue tetrazolium.
The following table summarizes key findings regarding the impact of purine metabolism perturbation in HL-60 cells:
| Metabolic Parameter | Change in Induced HL-60 Cells | Associated Effect | Reference |
| Intracellular Guanosine Nucleotide Pool Sizes | Decreased (up to 50%) | Induced cell maturation, decreased proliferation | |
| Incorporation of [14C]Hypoxanthine into Guanylates | Reduced (approx. 65%) | Decreased HPRT and IMPDH activity |
Association with Induced Cellular Maturation Phenotypes
The observed changes in purine metabolism, particularly the reduction in guanosine nucleotide pool sizes and the inhibition of guanosine nucleotide biosynthesis via IMPDH, are considered central to the regulation of terminal maturation in myeloid cells. The ability of this compound and related compounds to induce differentiation phenotypes in myeloid precursor cell lines like HL-60 underscores their potential as tools for understanding and manipulating cellular maturation processes. The perturbation of nucleotide pools acts as a signal that can redirect cellular fate from proliferation towards differentiation.
Preclinical Biological Activities and Research Applications of 3 Deazaguanylic Acid Analogs
Antiparasitic Research (In Vitro/In Vivo Research Models)
Analogs of guanine (B1146940) and guanosine (B1672433), including 3-deazaguanine and 3-deazaguanosine (B53920), have shown significant growth inhibitory effects against pathogenic members of the American Trypanosomatidae family. These effects have been observed in both in vitro culture forms and in vivo in infected animal models.
Activity against Trypanosomatidae (e.g., Trypanosoma cruzi, Leishmania spp.)
Research has demonstrated that certain guanine and guanosine analogs, notably 3-deazaguanine and 3-deazaguanosine, exhibit high activity against Trypanosoma cruzi, Trypanosoma rangeli, and various American Leishmania spp. in in vitro culture forms. These compounds also displayed antiprotozoal activity in T. cruzi-infected mice.
One study evaluated the growth inhibitory effects of several guanine and guanosine analogs against American Trypanosomatidae. Among the tested compounds, 3-deazaguanine (compound 1) and 3-deazaguanosine (compound 2) were highly active. Another analog, 6-aminoallopurinol (compound 3), was found to be the most active in vitro, inhibiting all tested American Trypanosomatidae culture forms. In T. cruzi-infected mice, 3-deazaguanine and 3-deazaguanosine showed antiprotozoal activity, with an optimal dose of approximately 30 mg/kg of body weight per day given over 10 consecutive doses. 6-aminoallopurinol was also highly inhibitory in acutely infected mice, with an optimal dose of about 10 mg/kg of body weight per day.
The following table summarizes key findings regarding the in vitro and in vivo activity of selected 3-deazaguanine analogs against Trypanosomatidae:
| Compound Name | Organism (In Vitro) | Activity (In Vitro) | Organism (In Vivo) | Activity (In Vivo) |
| 3-Deazaguanine | Trypanosoma cruzi, T. rangeli, Leishmania spp. | Highly active | T. cruzi | Antiprotozoal activity (optimal dose ~30 mg/kg/day for 10 doses) |
| 3-Deazaguanosine | Trypanosoma cruzi, T. rangeli, Leishmania spp. | Highly active | T. cruzi | Antiprotozoal activity (optimal dose ~30 mg/kg/day for 10 doses) |
| 6-Aminoallopurinol | All American Trypanosomatidae culture forms tested | Most active inhibitor | T. cruzi | Highly inhibitory in acutely infected mice (optimal dose ~10 mg/kg/day) |
| 5-Aminoformycin B | American Leishmania and T. rangeli | Highly inhibitory | T. cruzi | No effect on T. cruzi epimastigotes or acutely infected mice |
| 9-β-Xylofuranosyl guanine | T. cruzi epimastigotes | Slight effect | Not specified | Slight effect on T. cruzi epimastigotes |
Exploration of Protozoal Purine (B94841) Metabolism as a Research Target
Protozoan parasites, particularly those causing diseases like Chagas disease and leishmaniasis, exhibit significant metabolic differences from their mammalian hosts, making their unique metabolic pathways attractive targets for drug development. A key distinction lies in their purine metabolism: many pathogenic protozoa, including Trypanosoma cruzi and Plasmodium species, are purine auxotrophs, meaning they are unable to synthesize purines de novo. Consequently, these parasites rely entirely on purine salvage pathways to acquire essential purine nucleosides and nucleobases from their host for the synthesis of adenylate and guanylate compounds.
This fundamental dependence on host purine salvage pathways makes the enzymes involved in these pathways prime targets for chemotherapeutic intervention. For instance, in T. cruzi, relevant enzymes in the purine salvage pathway include adenine (B156593) phosphoribosyl transferase (APRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT). T. cruzi preferentially salvages hypoxanthine (B114508) and guanine, converting them to IMP and GMP through the enzymatic activity of HGPRT.
The antiparasitic activity of 3-deazaguanine and 3-deazaguanosine is linked to their metabolism within the parasite. These compounds are converted to their 5'-nucleotides, with the base (3-deazaguanine) being converted to its nucleotide by hypoxanthine guanine phosphoribosyl transferase. This conversion to the active nucleotide form is crucial for their toxicity. By interfering with these essential purine salvage pathways, 3-deazaguanine analogs can disrupt the parasite's ability to synthesize critical nucleic acids, thereby inhibiting their growth and multiplication.
Structure Activity Relationship Studies and Rational Design of 3 Deazaguanine Analogs
Modification of the Purine (B94841) Ring System and Ribose Moiety
The core structure of 3-deazaguanine, characterized by the replacement of the N3 nitrogen with a carbon atom, fundamentally alters its electronic properties and hydrogen bonding capabilities compared to guanine (B1146940). rsc.orgnih.gov This modification has been shown to decrease the thermodynamic stability of base pairing when incorporated into RNA, an effect that is more pronounced than with 7-deazapurine isomers. nih.gov Further modifications to this altered purine ring and the attached ribose sugar are critical for modulating biological activity.
Purine Ring Modifications:
Modifications to the purine ring of deazaguanine analogs can significantly impact their interaction with target enzymes. For instance, in the related 7-deazaguanosine (B17050) analog, cadeguomycin (B1496063), the replacement of the 7-carboxyl group with a cyano or formyl group enhances its biological activity. nih.gov This suggests that the electronic and steric properties of substituents on the deazapurine core are crucial determinants of potency. While direct data on extensive purine ring modifications of 3-deazaguanine is limited, the principles observed in other deazapurine analogs are informative.
Ribose Moiety Modifications:
The ribose moiety is a key site for modifications to enhance the specificity and potency of nucleoside analogs. Alterations to the ribose can influence the conformational preferences of the nucleoside, affecting how it is recognized and processed by enzymes. amazonaws.comresearchgate.net For example, the replacement of ribose with arabinose in cadeguomycin analogs leads to a significant decrease in activity, highlighting the importance of the ribose configuration for biological function. nih.gov Modifications at the 2' and 3' positions of the ribose are particularly important. For instance, 2'- and 3'-hydroxyl groups can contribute to the structural stability of nucleotide analogs at the active site of polymerases. nih.gov
The table below summarizes the effects of key modifications on the purine and ribose components of deazaguanine and related analogs.
| Modification Site | Type of Modification | Observed Effect on Biological Activity | Reference |
| Purine Ring (N3) | Replacement of N with C (3-deazaguanine) | Decreased thermodynamic stability in RNA base pairing. | nih.gov |
| Purine Ring (C7 of 7-deazaguanosine) | Replacement of carboxyl with cyano or formyl | Significantly augmented biological activity. | nih.gov |
| Ribose Moiety | Replacement of ribose with arabinose | Almost complete diminishment of activity. | nih.gov |
| Ribose Moiety (2' and 3' positions) | Presence of hydroxyl groups | Can contribute to structural stability at enzyme active sites. | nih.gov |
Conformational Analysis of Nucleoside Analogs
The three-dimensional conformation of a nucleoside analog is a critical factor in its ability to bind to and interact with its biological target. Conformational analysis of 3-deazaguanine analogs, particularly focusing on the glycosidic bond torsion, the sugar pucker, and the orientation of the exocyclic groups, provides valuable insights for rational drug design.
A study on 8-aza-3-deaza modified guanine nucleosides revealed that modifications to the nucleobase can significantly influence the conformational preferences of the ribose sugar. rsc.org The 8-aza-3-deaza modification was found to stabilize the N-type conformers of the sugar ring. rsc.org This stabilization is attributed to a strengthening of the anomeric effect due to the redistribution of electron density within the modified purine ring system. rsc.org Furthermore, the presence of a 2'-OH group in these analogs tends to drive the conformational equilibrium of the sugar towards the S-type, a phenomenon influenced by the gauche effect. rsc.org These findings underscore the intricate interplay between the structure of the nucleobase and the conformational dynamics of the ribose moiety.
The conformational preferences of these analogs can be summarized as follows:
| Analog Feature | Conformational Preference | Underlying Physicochemical Principle | Reference |
| 8-aza-3-deaza nucleobase | Stabilization of N-type sugar conformers | Strengthening of the anomeric effect | rsc.org |
| 2'-OH group on the ribose | Drives equilibrium towards S-type sugar conformers | Gauche effect | rsc.org |
Understanding these conformational biases is essential for designing analogs that can adopt the optimal geometry to fit into the active site of a target enzyme.
Influence of Substituent Groups on Biochemical Potency and Selectivity
The addition of various substituent groups to the 3-deazaguanine scaffold is a powerful strategy to modulate its biochemical potency and selectivity. The nature, size, and position of these substituents can influence factors such as binding affinity, enzyme inhibition, and cellular uptake.
In studies of cadeguomycin, a 7-deazaguanosine analog, the substitution at the C7 position of the deazapurine ring proved to be a critical determinant of activity. nih.gov The following table illustrates the impact of different substituents at this position:
| Original Group (C7) | Substituted Group | Effect on Potency | Reference |
| Carboxyl | Cyano | Significantly augmented | nih.gov |
| Carboxyl | Formyl | Significantly augmented | nih.gov |
| Carboxyl | Methyl | No significant change | nih.gov |
These results indicate that electron-withdrawing groups like cyano and formyl at this position enhance the desired biological effect, while a less polar methyl group does not. This highlights the importance of electronic effects of substituents on the biochemical activity of deazapurine nucleosides. While this data is for a 7-deaza analog, it provides a strong rationale for exploring similar substitutions on the 3-deazaguanine ring to enhance its therapeutic potential.
Design Principles for Enhanced Enzymatic Target Specificity
The rational design of 3-deazaguanine analogs with high specificity for a particular enzyme is a key goal in drug development. This involves leveraging knowledge of the target enzyme's structure and mechanism to create inhibitors that bind tightly and selectively.
One powerful approach is the design of transition-state analogs. nih.gov These are stable molecules that mimic the transient, high-energy transition state of an enzymatic reaction. nih.gov By resembling this state, they can bind to the enzyme with very high affinity, often orders of magnitude tighter than the substrate itself. nih.gov For enzymes that process guanine or its nucleosides, designing 3-deazaguanine derivatives that mimic the transition state of the reaction could lead to potent and highly specific inhibitors.
Another key principle is to exploit steric hindrance and the shape of the enzyme's active site. nih.gov By adding or modifying substituent groups on the 3-deazaguanine molecule, it is possible to create a shape that is complementary to the target enzyme's binding pocket while clashing with the active sites of off-target enzymes. nih.gov For example, designing a linker of a specific length to attach a phosphonate (B1237965) group to a 9-deazaguanine (B24355) core has been shown to be a successful strategy for creating potent inhibitors of purine nucleoside phosphorylase (PNP). nih.gov
General principles for enhancing enzymatic target specificity include:
Mimicking the Transition State: Designing analogs that are structural and electronic mimics of the enzymatic reaction's transition state to achieve high-affinity binding. nih.gov
Exploiting Active Site Architecture: Modifying the analog's structure to maximize favorable interactions with the target enzyme's active site and introduce steric clashes with off-target enzymes. nih.gov
Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme to guide the design of inhibitors with complementary shapes and chemical properties. 182.160.97drugbank.com
Optimizing Substrate Affinity: Tuning the Michaelis-Menten constant (Km) of an enzymatic reaction through inhibitor design can be a guiding principle for enhancing enzymatic activity modulation. biorxiv.org
By applying these design principles, it is possible to develop 3-deazaguanine analogs with improved potency and a higher degree of specificity for their intended biological targets, thereby enhancing their potential as therapeutic agents.
Applications of 3 Deazaguanylic Acid As a Research Probe and Tool
Utilization in Atomic Mutagenesis Studies of Functional RNAs
Atomic mutagenesis is a technique used to investigate the functional significance of specific atoms within a molecule, such as a functional RNA. nih.gov Deazapurine nucleosides, including 3-deazaguanosine (B53920) (c3G), are instrumental in these studies. researchgate.netresearchgate.net By incorporating c3G into an RNA sequence, researchers can assess the importance of the N3 atom of guanine (B1146940) in RNA catalysis and molecular recognition. nih.govresearchgate.net
The removal of the N3 nitrogen atom eliminates a potential hydrogen bond acceptor site without significantly disturbing the RNA's structure. This allows for a precise evaluation of the N3 atom's contribution to processes like ribozyme catalysis. researchgate.net For instance, studies on small ribozymes like the twister and pistol RNAs have utilized deazapurine analogs to gain a deeper mechanistic understanding of phosphodiester bond cleavage. researchgate.net When 3-deazaguanosine replaces a critical guanosine (B1672433) residue in a ribozyme's active site, a significant decrease in catalytic activity can indicate that the N3 atom is directly involved in the chemical reaction, perhaps by coordinating a metal ion or participating in a hydrogen bond network essential for catalysis. researchgate.net
Research has shown that incorporating 3-deazaguanosine can also affect the thermodynamic stability of RNA duplexes, highlighting the role of the N3 atom in base pairing and local structure. researchgate.netresearchgate.net These atomic-level insights are crucial for building accurate models of RNA folding and function.
Table 1: Impact of 3-Deazaguanosine (c3G) Incorporation in Atomic Mutagenesis
| Research Application | Finding | Significance | Citation |
|---|---|---|---|
| Ribozyme Catalysis | Substitution of a key guanosine with c3G can dramatically reduce or abolish catalytic activity. | Demonstrates a critical role for the guanine N3 atom in the catalytic mechanism, likely involving hydrogen bonding or metal ion coordination. | researchgate.net |
| RNA Structure & Stability | Incorporation of c3G can decrease the thermodynamic stability of RNA base pairing. | The N3 atom contributes to the stability of Watson-Crick base pairs and overall RNA duplex integrity. | researchgate.netresearchgate.net |
| RNA-Protein Recognition | Altered binding affinity of proteins to RNA containing c3G. | Reveals the importance of the N3 atom as a recognition point for specific protein interactions. | nih.gov |
Development of Fluorescent Probes for Nucleic Acid Structural Analysis
Fluorescent nucleoside analogs are powerful tools for studying the structure, dynamics, and interactions of nucleic acids. numberanalytics.commdpi.com These probes are designed to have fluorescence properties that are sensitive to their local environment. When incorporated into a DNA or RNA strand, changes in their fluorescence signal (such as intensity or emission wavelength) can report on events like base stacking, duplex formation, protein binding, or conformational changes. numberanalytics.comresearchgate.net
While 3-deazaguanine itself is not strongly fluorescent, its unique imidazo[4,5-c]pyridine core can be chemically modified to create a fluorescent derivative. The general principle involves attaching a fluorophore to the nucleobase or creating a base analog that becomes fluorescent upon a specific interaction. nih.gov The altered electronic properties of the 3-deazapurine ring system compared to the natural purine (B94841) make it an attractive scaffold for such modifications.
A fluorescent probe based on 3-deazaguanine could be used in several ways:
Sensing Local Environment : A probe whose fluorescence is quenched when stacked within a DNA/RNA duplex but becomes bright when the duplex melts or is bound by a protein can be used to monitor these dynamics in real-time.
FRET Analysis : The probe could serve as a donor or acceptor in a Fluorescence Resonance Energy Transfer (FRET) pair. mdpi.com By placing it at a specific site, FRET can be used to measure distances and detect conformational changes within or between nucleic acid molecules.
Live-Cell Imaging : Probes with far-red emission are particularly valuable for live-cell imaging because they minimize cellular autofluorescence and light-induced damage. rsc.org A 3-deazaguanine-based probe with these properties could be used to track the location and interactions of specific RNAs within a living cell.
The development of such probes allows for detailed structural and dynamic analysis of nucleic acids that is not possible with conventional methods. researchgate.net
Biochemical Assays for Enzyme Kinetics and Metabolic Pathway Analysis
Nucleotide analogs like 3-deazaguanylic acid are invaluable for dissecting enzymatic reactions and metabolic pathways. tipbiosystems.com They can be used as tools to study enzymes that process guanine or its nucleotides, and to trace the flow of metabolites through interconnected biochemical networks. creative-proteomics.com
In enzyme kinetics , this compound or its derivatives can be used to:
Determine Substrate Specificity : By testing whether an enzyme can process the 3-deaza analog, researchers can determine if the N3 atom of the natural substrate is essential for binding or catalysis. teachmephysiology.com
Act as an Inhibitor : If the analog binds to the enzyme's active site but cannot be turned over, it can act as a competitive inhibitor. Studying this inhibition provides insights into the enzyme's mechanism. nih.gov
Serve as a Substrate in Continuous Assays : In some cases, the analog might be a substrate that, when processed, produces a change in absorbance or fluorescence, enabling a continuous assay to monitor the enzyme's activity in real time. tipbiosystems.commdpi.com
In metabolic pathway analysis , this compound can be introduced into cells or cell extracts to probe networks like purine metabolism. creative-proteomics.comshimadzu.com For example, researchers can investigate:
Pathway Flux : By using an isotopically labeled version of the analog, its conversion into other products can be tracked using mass spectrometry. This helps to map the flow (flux) of metabolites and identify active, inactive, or alternative pathways. creative-proteomics.commdpi.com
Regulatory Effects : The introduction of the analog can perturb the metabolic system. Observing the resulting changes in the concentrations of other metabolites can reveal key regulatory points and feedback mechanisms within the pathway. nih.gov
Enzyme Identification : If the analog is metabolized, it can be used as a tool to identify and isolate the specific enzymes responsible for its conversion, potentially uncovering novel enzymatic functions. researchgate.net
Table 3: Applications of this compound in Biochemical Assays
| Assay Type | Application | Information Gained | Citation |
|---|---|---|---|
| Enzyme Kinetics | Use as a potential substrate or inhibitor for enzymes in the purine pathway. | Determines the importance of the guanine N3 atom for enzyme recognition and catalysis; measures kinetic parameters like Km and Ki. | tipbiosystems.comteachmephysiology.comnih.gov |
| Metabolic Pathway Analysis | Introduce into cells to track its fate and effects on other metabolites. | Maps the flow of metabolites through pathways, identifies regulatory nodes, and reveals how the network responds to perturbation. | creative-proteomics.comnih.gov |
| Continuous Spectrophotometric Assay | Use as a substrate that yields a product with a unique absorbance spectrum. | Allows for real-time monitoring of enzyme activity. | rsc.org |
| Stable Isotope Tracing | Use an isotopically labeled version of the analog. | Quantifies metabolic flux and traces the incorporation of the analog into downstream products. | creative-proteomics.com |
Emerging Research Frontiers and Future Directions for 3 Deazaguanylic Acid
Investigation of Novel Enzymatic Targets and Off-Target Interactions
While inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a well-established target for 3-deazaguanylic acid, emerging research is focused on identifying other enzymes and cellular pathways affected by this compound and its derivatives. asm.orgresearchgate.net This includes a deeper look into its influence on other enzymes involved in purine (B94841) metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). asm.org The rationale for exploring additional targets stems from the observation that the biological activity of these compounds is broad, suggesting a more complex mechanism of action than simple IMPDH inhibition. asm.orgnih.gov
The concept of off-target interactions, where a drug binds to unintended targets, is a critical area of modern pharmacology. nih.govfrontiersin.org For this compound, understanding these interactions is crucial for a comprehensive safety and efficacy profile. Researchers are employing advanced computational and experimental techniques to predict and validate potential off-target effects. frontiersin.org This involves screening against panels of kinases and other enzymes to identify unforeseen interactions that could contribute to both therapeutic and adverse effects. nih.gov
A notable recent finding has been the identification of the viral RNA capping machinery as a potential target for 3-deazaguanosine (B53920), the precursor to this compound. nih.govresearchgate.net This is a significant departure from the focus on host cell enzymes like IMPDH and opens up new avenues for its application as an antiviral agent. Specifically, the triphosphate form of 3-deazaguanosine has been shown to reduce the 5'-capping of viral RNA, a critical step for viral replication and protein synthesis. nih.gov
| Compound/System | Primary Target | Potential Off-Target/Novel Target | Research Focus |
| This compound | IMP Dehydrogenase asm.org | Hypoxanthine-guanine phosphoribosyltransferase asm.org | Elucidating broader effects on purine salvage and synthesis pathways. |
| 3-Deazaguanosine | IMP Dehydrogenase (via phosphorylation) | Viral RNA capping machinery nih.govresearchgate.net | Exploring mechanisms of antiviral activity beyond host cell metabolism. |
| General Small Molecules | Designed Target | Various kinases, other enzymes nih.gov | Predicting and validating unintended interactions to understand full biological activity. |
Elucidation of Broader Biological System Interactions beyond Primary Purine Metabolism
The influence of this compound extends beyond the direct inhibition of enzymes in the purine synthesis pathway. mdpi.comuniprot.org As purine metabolism is intricately linked to numerous cellular processes, including energy homeostasis, cell signaling, and nucleic acid synthesis, the effects of its disruption are likely to be widespread. mdpi.com Future research aims to map these broader biological system interactions to gain a more holistic understanding of the compound's impact.
One area of interest is the interplay between the inhibition of de novo purine synthesis by this compound and the purine salvage pathway. mdpi.com Cells have mechanisms to recycle purines, and understanding how these pathways are affected by and potentially compensate for the blockade of de novo synthesis is crucial. This has implications for understanding drug resistance and for designing combination therapies.
Furthermore, the role of purines in neurotransmission and neurological development suggests that modulators of purine metabolism could have effects on the central nervous system. mdpi.com While not a primary focus of current research on this compound, this represents a potential future direction for investigation, particularly in the context of neurological disorders with underlying metabolic dysregulation.
Advanced Structural Biology Approaches (e.g., Co-crystal Structures with IMPDH)
A deep understanding of the molecular interactions between this compound and its targets is fundamental for rational drug design and the development of more potent and specific inhibitors. Advanced structural biology techniques, particularly X-ray crystallography, are pivotal in this endeavor. While structures of IMPDH with its natural substrate IMP and various inhibitors like mycophenolic acid (MPA) have been solved, obtaining a high-resolution co-crystal structure of IMPDH with this compound remains a key objective. nih.govrcsb.orgnih.gov
Such a structure would provide invaluable insights into the precise binding mode of the inhibitor and the conformational changes it induces in the enzyme. This information can be used to explain the basis of its inhibitory activity and to guide the design of next-generation analogs with improved affinity and selectivity. For instance, understanding the interactions within the active site could allow for modifications to the 3-deazapurine core or the ribose phosphate (B84403) moiety to enhance binding. google.com
The human IMPDH has two isoforms, type I and type II, which share a high degree of sequence homology. nih.gov Developing isoform-specific inhibitors is a major goal in the field, as it could lead to therapies with improved safety profiles. High-resolution co-crystal structures of this compound with both isoforms would be instrumental in identifying subtle differences in their active sites that could be exploited for the design of selective inhibitors. nih.gov
| Enzyme/Complex | PDB ID | Resolution | Significance |
| Human IMPDH Type II with 6-Cl-IMP and a NAD analog | 1JRI | 2.9 Å | Provides a model for substrate and cofactor binding. nih.gov |
| Hamster IMPDH with IMP and Mycophenolic Acid | 1JR1 | 2.6 Å | Reveals the binding mode of a potent inhibitor. rcsb.orgnih.gov |
| Tritrichomonas foetus IMPDH with XMP | Not specified | - | Offers comparative structural information from a different organism. nih.gov |
Development of In Vitro and In Vivo Models for Specific Research Questions
To further probe the mechanisms of action and therapeutic potential of this compound, the development and utilization of specialized in vitro and in vivo models are essential. These models are designed to answer specific research questions that cannot be addressed through simple enzyme assays or standard cell culture.
For in vivo studies, animal models are indispensable for evaluating the efficacy and systemic effects of this compound and its prodrugs. asm.orgnih.gov Mouse models of viral infections, such as influenza and SARS-CoV-2, have been used to demonstrate the antiviral activity of 3-deazaguanosine. asm.orgnih.gov Similarly, xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for assessing anticancer activity. researchgate.net Future research will likely involve the development of more sophisticated animal models, such as genetically engineered mice that more accurately recapitulate human diseases, to provide a more predictive assessment of therapeutic potential.
| Model System | Research Application | Key Findings/Objectives |
| Vero E6 cells | In vitro antiviral testing (SARS-CoV-2) | Demonstrated that 3-deazaguanosine inhibits viral replication. nih.gov |
| Syrian hamster | In vivo antiviral testing (SARS-CoV-2) | Showed that 3-deazaguanosine reduces viral titer and pneumonia. nih.govresearchgate.net |
| Swiss Webster mice | In vivo antiviral testing (Influenza, Parainfluenza, Herpes, Friend leukemia virus) | Established broad-spectrum antiviral and antitumor activity. asm.orgnih.gov |
| HL-60 cells | In vitro study of purine metabolism | Investigated the effects on nucleotide pools during cell differentiation. cloudfront.net |
Exploration of Synergistic Effects with Other Biochemical Modulators in Experimental Systems
A promising strategy for enhancing the therapeutic efficacy of this compound is to use it in combination with other biochemical modulators. The rationale behind this approach is that targeting multiple nodes within a biological network can lead to a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects.
In the context of cancer therapy, this compound could be combined with other antimetabolites or with drugs that target different cellular processes, such as cell cycle progression or DNA repair. For example, by depleting the guanine (B1146940) nucleotide pool, this compound may sensitize cancer cells to DNA damaging agents.
In the realm of antiviral therapy, combining 3-deazaguanosine with other antiviral drugs that have different mechanisms of action is a well-established strategy for overcoming drug resistance and improving treatment outcomes. For instance, its newly identified role as a viral RNA capping inhibitor suggests that it could be used in concert with viral polymerase inhibitors. nih.gov Future research will involve systematic screening of drug combinations in relevant in vitro and in vivo models to identify synergistic interactions that can be translated into more effective therapeutic regimens.
Q & A
Q. What are the established synthetic pathways for 3-Deazaguanylic acid, and what are their respective yields and purity considerations?
Methodological Answer: The synthesis of this compound typically involves ring closure of imidazole precursors, as described by Cook et al. (1976). Key steps include:
- Precursor preparation : Use of 4-aminoimidazole-5-carboxamide (AICA) derivatives.
- Cyclization : Catalytic hydrogenation or enzymatic methods to form the 3-deazaguanine core.
- Phosphorylation : Chemical or enzymatic addition of phosphate groups.
Yields range from 15–30% for chemical synthesis, with enzymatic methods improving purity (>95%) but requiring specialized equipment .
Q. What analytical techniques provide optimal characterization of this compound purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
- NMR : H and C NMR for confirming the absence of the N-3 atom and verifying the carbocyclic structure.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (±2 ppm error) .
Q. How does the stability of this compound under varying pH conditions affect its experimental handling?
Methodological Answer:
- Storage : Store at –20°C in neutral buffers (pH 6–8) to prevent hydrolysis.
- Handling : Avoid prolonged exposure to acidic (pH < 5) or alkaline (pH > 9) conditions, which degrade the compound. Use inert atmospheres (N) during lyophilization .
Advanced Research Questions
Q. How does the absence of the N-3 atom in this compound influence its interaction with viral enzymes compared to guanine-based nucleotides?
Methodological Answer: The N-3 atom’s absence reduces hydrogen-bonding capacity, altering substrate recognition by viral polymerases. For example:
Q. What methodological approaches are recommended for assessing the inhibitory effects of this compound on IMPDH in antiviral assays?
Methodological Answer:
- Enzyme Assays : Spectrophotometric monitoring of NAD reduction at 340 nm (IMPDH activity correlates with NADH production).
- Cell-Based Models : Use Vero cells or human peripheral blood mononuclear cells (PBMCs) infected with RNA viruses (e.g., influenza). Measure EC values via plaque reduction assays .
Q. How should researchers address discrepancies in reported IC50_{50}50 values of this compound across studies?
Methodological Answer:
- Standardize Assay Conditions : Control enzyme sources (e.g., recombinant vs. native IMPDH), substrate concentrations, and buffer pH.
- Validate with Positive Controls : Compare results with known IMPDH inhibitors like ribavirin.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability between studies .
Q. What in vivo models are most appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer via intravenous (IV) or oral routes. Measure plasma half-life (t) using LC-MS/MS.
- Tissue Distribution : Radiolabel the compound (C or H) to track uptake in target organs (e.g., liver, spleen).
- Metabolite Profiling : Identify degradation products via tandem mass spectrometry .
Q. What are the critical considerations when designing dose-response experiments to determine the therapeutic window of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
